(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Catalog No.
S12785618
CAS No.
M.F
C6H10ClNO2
M. Wt
163.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid h...

Product Name

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

IUPAC Name

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4?,6-;/m0./s1

InChI Key

PKWUOXRBZBQADJ-HUBWGQNGSA-N

Canonical SMILES

C1CNC2(C1C2)C(=O)O.Cl

Isomeric SMILES

C1CN[C@@]2(C1C2)C(=O)O.Cl

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structural properties. It has the molecular formula C6H10ClNO2C_6H_{10}ClNO_2 and a molecular weight of approximately 163.61 g/mol. The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which contributes to its biological activity and potential therapeutic applications. The IUPAC name reflects its stereochemistry, indicating specific configurations at the chiral centers present in the molecule .

Typical of carboxylic acids and nitrogen-containing heterocycles. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, facilitating substitutions.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving acetylcholine, due to its resemblance to other known cholinergic compounds. Preliminary studies indicate that it may possess analgesic and anti-inflammatory properties, though further research is required to elucidate its mechanisms of action and therapeutic potential .

Several methods have been developed for synthesizing (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through ring-closing reactions involving amines and carboxylic acids.
  • Chiral Pool Synthesis: Utilizing chiral starting materials to introduce stereochemistry early in the synthetic route.
  • Functional Group Transformations: Modifying existing functional groups on simpler bicyclic structures to achieve the desired compound.

These methods allow for the efficient production of the compound while maintaining its stereochemical integrity.

The primary applications of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride lie in medicinal chemistry and pharmacology:

  • Drug Development: Its potential as a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Research Tool: Used in studies investigating cholinergic signaling pathways and their implications in various neurological disorders.

Additionally, its unique structural features make it a valuable building block in organic synthesis.

Interaction studies involving (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride have focused on its binding affinities with various receptors, particularly within the central nervous system. Preliminary data suggest that it may interact with muscarinic acetylcholine receptors, which could explain its biological effects observed in preliminary pharmacological tests . Further studies are necessary to characterize these interactions fully and understand their implications for therapeutic use.

Similar compounds to (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride include:

  • Pyrrolidine derivatives: Such as 2-pyrrolidinone, which share similar cyclic structures but differ in nitrogen positioning and functional groups.
  • Tetrahydropyran derivatives: Like tetrahydro-2H-pyran-4-carboxylic acid, which exhibit different biological activities due to their structural differences.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochlorideBicyclic structure with nitrogenPotential analgesic properties
2-PyrrolidinoneFive-membered ring with nitrogenNeuroprotective effects
Tetrahydro-2H-pyran-4-carboxylic acidSix-membered ring without nitrogenVaries; often used in synthesis

The uniqueness of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride lies in its specific bicyclic structure that combines both nitrogen and carboxylic functionality, positioning it as a promising candidate for further pharmacological exploration compared to other similar compounds .

Azabicyclic compounds, characterized by fused nitrogen-containing rings, occupy a pivotal role in modern drug discovery. These scaffolds impose conformational rigidity, improving receptor selectivity and metabolic stability compared to monocyclic analogs. The 2-azabicyclo[3.1.0]hexane system exemplifies this class, combining a strained bicyclic architecture with a secondary amine functionality. Over 58% of FDA-approved small-molecule drugs incorporate nitrogen heterocycles, with azabicycles featuring prominently in antihypertensives (e.g., captopril), antivirals (e.g., pibrentasvir), and oncology therapeutics (e.g., gilteritinib).

Historical Development and Discovery

The synthesis of azabicyclic frameworks evolved through three key phases:

  • Early Cyclization Methods (1950s–1980s): Classical approaches relied on intramolecular nucleophilic substitutions, limited by poor stereocontrol.
  • Transition Metal Catalysis (1990s–2010s): Palladium-mediated cyclizations enabled access to strained systems but required expensive catalysts.
  • Modern Tandem Strategies (2010s–Present): Transannular ring contraction-protecting group cleavage sequences, as described by Ghorbani et al., allow atom-economical construction of 2-azabicyclo[3.1.0]hexanes from medium-sized precursors.

(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride emerged from efforts to rigidify proline analogs, first reported in patent literature circa 2005 as a conformationally restricted peptide backbone modifier.

Significance in Medicinal Chemistry

This compound addresses two critical challenges in drug design:

  • Stereochemical Precision: The bicyclic system locks the carboxylic acid and amine groups in fixed orientations, reducing off-target interactions.
  • Enhanced Solubility: Hydrochloride salt formation increases aqueous solubility (>50 mg/mL predicted) compared to neutral azabicycles.

Notable applications include:

  • Kinase Inhibitor Scaffolds: The 3.1.0 bicyclic system mimics adenine-binding motifs in ATP pockets.
  • Peptide Therapeutics: Serves as a proline surrogate in collagenase-resistant peptide chains.

Research Objectives

This review focuses on:

  • Elucidating structural determinants of bioactivity
  • Evaluating modern synthetic routes
  • Identifying characterization benchmarks
  • Mapping therapeutic applications

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

163.0400063 g/mol

Monoisotopic Mass

163.0400063 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types